molecular formula C14H17NO4 B2448974 N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1421499-67-3

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2448974
CAS No.: 1421499-67-3
M. Wt: 263.293
InChI Key: WHPKXCSZRJKZEG-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a furan ring structure Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the condensation of furan derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2,5-dimethylfuran-3-carboxylic acid with 3-(furan-2-yl)-3-hydroxypropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of furan epoxides.

    Reduction: Conversion to dihydrofuran derivatives.

    Substitution: Halogenated furan compounds.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)pyrazol-4-yl chalcones
  • (E)-furan-2-yl acrylohydrazides
  • 3-aryl-3-(furan-2-yl)propanoic acid derivatives

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring with a hydroxypropyl and carboxamide functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-8-11(10(2)19-9)14(17)15-6-5-12(16)13-4-3-7-18-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPKXCSZRJKZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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